molecular formula C6H11ClN4 B13461763 4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2770347-89-0

4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B13461763
CAS No.: 2770347-89-0
M. Wt: 174.63 g/mol
InChI Key: PDHMHWBZSRUICJ-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-2-azabicyclo[211]hexane hydrochloride is a compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride typically involves the use of photochemistry. One efficient method is the [2 + 2] cycloaddition reaction, which is used to create the bicyclic structure. This reaction can be carried out using a mercury lamp, although this method requires special equipment and glassware . The reaction conditions often involve the use of specific solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical reactions. due to the technical challenges associated with using mercury lamps, alternative methods such as continuous flow photochemistry might be explored to improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Cycloaddition Reactions: The bicyclic structure allows for further cycloaddition reactions to create more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogens for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted azabicyclo compounds, while oxidation reactions can produce azabicyclo ketones or alcohols.

Scientific Research Applications

4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and materials science. The bicyclic structure also contributes to the compound’s ability to interact with biological molecules, potentially modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: Shares the same bicyclic structure but lacks the azidomethyl group.

    Azabicyclo[2.2.1]heptane: Another azabicyclic compound with a different ring size and structure.

    Bicyclo[1.1.1]pentane: A smaller bicyclic compound with different chemical properties.

Uniqueness

4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is unique due to the presence of the azidomethyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry, distinguishing it from other similar bicyclic compounds.

Properties

CAS No.

2770347-89-0

Molecular Formula

C6H11ClN4

Molecular Weight

174.63 g/mol

IUPAC Name

4-(azidomethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride

InChI

InChI=1S/C6H10N4.ClH/c7-10-9-4-6-1-5(2-6)8-3-6;/h5,8H,1-4H2;1H

InChI Key

PDHMHWBZSRUICJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CN2)CN=[N+]=[N-].Cl

Origin of Product

United States

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